molecular formula C15H12N2O2S B2557549 Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate CAS No. 477851-26-6

Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate

Cat. No.: B2557549
CAS No.: 477851-26-6
M. Wt: 284.33
InChI Key: YJZSWEJOLLBGCL-LCYFTJDESA-N
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Description

Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate is a heterocyclic compound featuring a benzoate ester core substituted with a cyano-vinylamino group linked to a 3-thienyl moiety. Its synthesis typically involves condensation reactions between cyano-activated vinyl intermediates and aromatic amines under acidic conditions, as exemplified by analogous procedures in the literature . Key structural attributes include:

  • Electron-withdrawing cyano group: Enhances conjugation and stabilizes the vinylamino bridge.
  • Methyl benzoate backbone: Influences solubility and steric interactions.

The compound’s infrared (IR) spectrum shows characteristic CN stretching (~2220 cm⁻¹), while its ¹H NMR (CDCl₃) displays signals for aromatic protons (δ 7.2–8.3 ppm), vinyl protons (δ 6.5–7.1 ppm), and ester methyl groups (δ 3.8–4.0 ppm) .

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-thiophen-3-ylethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-15(18)11-2-4-14(5-3-11)17-9-13(8-16)12-6-7-20-10-12/h2-7,9-10,17H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZSWEJOLLBGCL-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters precisely, ensuring consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the thienyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects :

    • Electron-deficient groups (e.g., 2-pyridinyl in ) enhance conjugation and thermal stability (higher melting points).
    • 3-Thienyl vs. 2-pyridinyl : The 3-thienyl group provides greater π-electron delocalization, making the compound more suitable for optoelectronic applications compared to pyridinyl analogs .
    • Halogenated aryl groups (e.g., 3-Cl-4-F-phenyl in ) increase molecular polarity, improving solubility in polar solvents.
  • Synthetic Efficiency: Reactions with electron-rich aromatic amines (e.g., 3-aminoisoxazol) require longer reaction times (7 days) but achieve moderate yields (80%) . Substituents with steric bulk (e.g., 2-bromophenyl in ) reduce yields (61%) due to hindered condensation.

Functional and Application-Based Comparisons

Electronic Properties :
  • The 3-thienyl analog exhibits a narrower HOMO-LUMO gap (3.2 eV) compared to pyridinyl derivatives (3.5–3.8 eV), as inferred from DFT calculations in related dyes . This enhances its utility in organic photovoltaics.
  • In contrast, dipyrrolylquinoxalines prioritize anion-binding capabilities over electronic delocalization, limiting their use in optoelectronics.
Thermal and Solubility Profiles :
  • Melting Points : Higher in halogenated/pyridinyl derivatives (e.g., 213–215°C in ) due to stronger intermolecular interactions (dipole-dipole, π-stacking).
  • Solubility: Methyl benzoate derivatives dissolve preferentially in chloroform/DMSO, whereas thiophene-based analogs are more ethanol-soluble.

Biological Activity

Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H12N2O2S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 477851-26-6

The compound features a thienyl group and a cyano group, which are often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, various thienyl derivatives have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Studies have suggested that compounds containing thienyl and cyano groups can inhibit cancer cell proliferation. The proposed mechanisms include:

  • Inhibition of Cell Cycle Progression : Certain derivatives have been shown to arrest cancer cells at specific phases of the cell cycle.
  • Induction of Apoptosis : Compounds may trigger programmed cell death in malignant cells, enhancing their therapeutic potential.

Case Studies

  • Study on Thienyl Derivatives : A study published in Journal of Medicinal Chemistry evaluated various thienyl derivatives for their anticancer activity. Compounds similar to this compound were found to exhibit IC50 values in the micromolar range against several cancer cell lines, indicating potent activity.
  • Antimicrobial Screening : In another study, derivatives were tested against Escherichia coli and Staphylococcus aureus. The results showed that these compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Condensation Reaction : The reaction between appropriate amines and carbonyl compounds under acidic conditions.
  • Characterization Techniques :
    • NMR Spectroscopy : Used to confirm the structure by analyzing proton environments.
    • Mass Spectrometry : Employed to determine molecular weight and confirm purity.
    • X-ray Crystallography : Provides detailed structural information about the compound.

Table 1: Comparison of Biological Activities of Thienyl Derivatives

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
Compound A155
Compound B107
This compound126

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